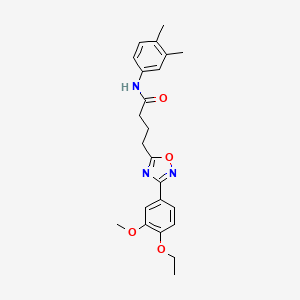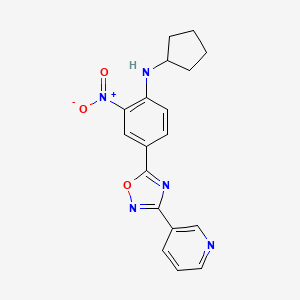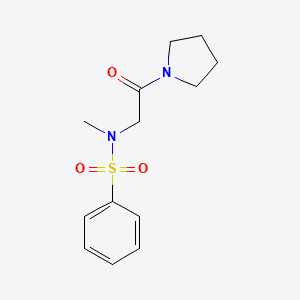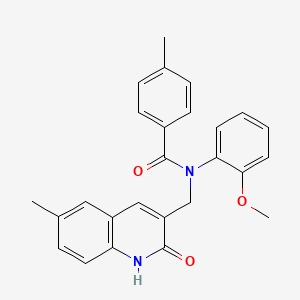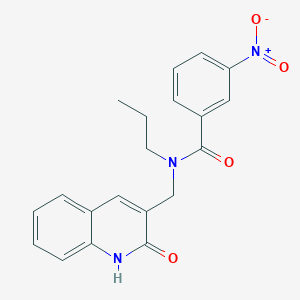
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is a nitrogen-containing heterocyclic compound . It’s an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions .
Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .
Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base . It has a molecular weight of 129.16 .
Mecanismo De Acción
The mechanism of action of HNQ-012 is not fully understood. However, it has been suggested that HNQ-012 may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. HNQ-012 has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion and metastasis. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
HNQ-012 has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. HNQ-012 has also been shown to protect neurons from oxidative stress and reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNQ-012 has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the laboratory. HNQ-012 also exhibits potent activity at low concentrations, making it a useful tool for studying the mechanisms of disease progression. However, one limitation of HNQ-012 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on HNQ-012. One area of interest is the development of new derivatives of HNQ-012 with improved pharmacological properties. Another area of interest is the investigation of HNQ-012 as a potential treatment for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of HNQ-012 and its potential therapeutic applications.
Métodos De Síntesis
HNQ-012 can be synthesized through a multistep process involving the condensation of 2-hydroxy-3-aminopyridine with 3-nitrobenzaldehyde, followed by the reaction with propylamine and acetic anhydride. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
HNQ-012 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. HNQ-012 has also been shown to possess neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-10-22(20(25)15-7-5-8-17(12-15)23(26)27)13-16-11-14-6-3-4-9-18(14)21-19(16)24/h3-9,11-12H,2,10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCPFWNBASQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
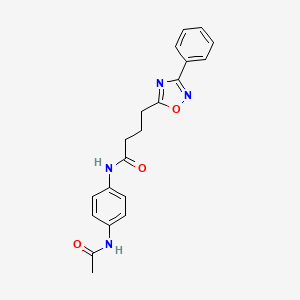
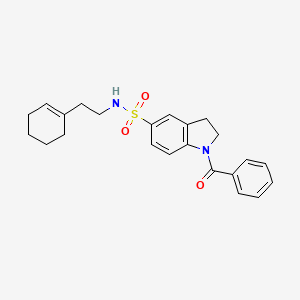

![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)

